2-(4-Hydroxy-3-methoxyphenyl)propanal

chiral building block asymmetric synthesis medicinal chemistry

Researchers often substitute vanillin or linear propanal regioisomers into syntheses, leading to failed enantioselective outcomes. 2-(4-Hydroxy-3-methoxyphenyl)propanal solves this with an alpha-methyl chiral center that imparts steric bulk and altered carbonyl electronics for asymmetric synthesis. • Chiral intermediate in patent-protected CETP inhibitor series (US8759365); derived enantiomeric products achieve IC₅₀ values as low as 25 nM. • XLogP3 of 0.9 and optimal HBD/HBA (1/3) support CNS drug discovery with reduced off-target toxicity. • Racemic commercial material enables parallel exploration of both enantiomers for comprehensive SAR studies. Stable at ambient storage; elevated boiling point (302.4 °C) ensures reliability in high-temperature condensations.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
Cat. No. B1259431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-3-methoxyphenyl)propanal
Synonyms4-hydroxy-3-methoxyphenylpropanal
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C=O)C1=CC(=C(C=C1)O)OC
InChIInChI=1S/C10H12O3/c1-7(6-11)8-3-4-9(12)10(5-8)13-2/h3-7,12H,1-2H3
InChIKeyWJPFQKFBHBVAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxy-3-methoxyphenyl)propanal Identity and Physicochemical Profile


2-(4-Hydroxy-3-methoxyphenyl)propanal (CAS 1192280-94-6) is a chiral phenolic aldehyde building block featuring a 4-hydroxy-3-methoxy-substituted phenyl ring at the alpha-position of propanal. Its molecular formula is C₁₀H₁₂O₃ (MW 180.20 g/mol), with a computed LogP of 0.9, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 46.5 Ų [1]. The molecule possesses an undefined stereocenter at the C-2 position, distinguishing it from achiral linear regioisomers such as 3-(4-hydroxy-3-methoxyphenyl)propanal. This chiral core, combined with the reactive aldehyde functional group, makes it a versatile intermediate in medicinal chemistry and fragrance synthesis, as evidenced by its citation in patent literature targeting CETP inhibitors and other bioactive scaffolds [2].

Chiral aldehyde building block for asymmetric synthesis research
Reported as intermediate in patent-derived CETP inhibitor scaffolds
Reactive aldehyde group supports condensation and derivatization chemistry

Why Vanillyl Analogs Cannot Replace This Chiral Propanal


Superficial similarity to vanillin (4-hydroxy-3-methoxybenzaldehyde) or 3-(4-hydroxy-3-methoxyphenyl)propanal often leads to inappropriate substitution in synthesis or assay design. However, the alpha-methyl substitution on the aldehyde chain introduces chirality, increased steric bulk, and altered electronic distribution around the reactive carbonyl, factors that directly influence enantioselective outcomes in asymmetric synthesis, binding affinity in biological targets, and stability profiles during storage and reaction [1]. The following quantitative evidence demonstrates that even modest structural divergence between these analogs translates into divergent reactivity, pharmacokinetic suitability, and procurement value in contemporary research and industrial applications.

Chiral center mismatch
Vanillin and linear propanal are achiral; may not provide stereochemical diversity required for enantioselective SAR.
Steric and electronic environment
Alpha-methyl substitution alters aldehyde reactivity and electronic distribution; linear analogs lack this steric context, potentially shifting reaction outcomes.
Physicochemical profile divergence
Computed lipophilicity and H-bond profiles differ from vanillin and homovanillic acid; direct substitution may confound SAR interpretation in lead optimization.

Quantitative Differentiation from Closest Structural Analogs


Chirality-Driven Enantioselective Synthesis Advantage

The target compound possesses an undefined stereocenter at C-2, whereas the linear regioisomer 3-(4-hydroxy-3-methoxyphenyl)propanal is achiral. This chirality enables the synthesis of enantiomerically enriched intermediates without the need for early-stage resolution, a critical advantage when structure-activity relationships (SAR) demand stereochemically pure final compounds. Quantitative crystallographic or optical rotation data for the racemate are not publicly available, but a class-level inference from analogous alpha-arylpropanals indicates that the enantiomeric excess achievable via asymmetric transformations can exceed 95% when using appropriate chiral catalysts [1].

Stereocenter Count
Class-level
1 (racemic) vs. 0
Supports enantioselective synthesis research
Class-level inference; racemate, not single enantiomer
chiral building block asymmetric synthesis medicinal chemistry

Lipophilicity Shift and CNS Drug-Likeness

The experimental octanol-water partition coefficient (LogP) for the target compound is computed as 0.9, while vanillin’s computed LogP is 1.21. This 0.31-unit decrease in lipophilicity, attributable to the replacement of a benzaldehyde aromatic aldehyde with an alpha-methylpropanal side chain, places the compound in a more favorable range for oral absorption and reduced non-specific binding, according to medicinal chemistry guidelines. Additionally, the increased number of rotatable bonds (3 vs 2) may influence conformational flexibility and target engagement [1].

Lipophilicity Shift
Cross-study
ΔLogP = -0.31
Suggests lower lipophilicity context for CNS research
Computed XLogP3; experimental LogP may differ
LogP drug-likeness CNS drug design

Patent Scaffold Diversity vs Vanillin Derivatives

A direct examination of US Patent US8759365 reveals that the Novartis CETP inhibitor program explicitly employed 2-(4-hydroxy-3-methoxyphenyl)propanal as a key intermediate to introduce alpha-substituted propanal motifs not accessible from flat aromatic aldehydes like vanillin [1]. The patent’s exemplified compounds (e.g., BDBM124871 with an IC₅₀ of 25 nM against CETP) illustrate that the alpha-methyl branching provided by this intermediate contributes to a distinct binding mode that is absent in vanillin-derived analogs, which typically require additional synthetic steps to achieve similar steric occupancy.

Patent-Reported CETP Intermediate
Patent-reported
Series with IC₅₀ 25 nM (final compound)
Supports utility in generating bioactive scaffolds
Patent US8759365; CETP inhibition assay
patent landscaping CETP inhibition scaffold novelty

Hydrogen Bond Profile vs Carboxylic Acid Bioisosteres

The target compound displays one hydrogen bond donor (phenolic OH) and three hydrogen bond acceptors (methoxy O, aldehyde O, phenolic O), a pattern identical to vanillin but distinct from the frequently used bioisostere 2-(4-hydroxy-3-methoxyphenyl)acetic acid (homovanillic acid, HBD=2, HBA=4) [1]. The lower donor count relative to homovanillic acid reduces polarity while retaining key acceptor interactions, a balance that can improve membrane permeability without sacrificing target binding, as suggested by the drug-likeness rules.

H-Bond Donor/Acceptor Count
Cross-study
HBD 1 vs 2, HBA 3 vs 4
Profile may influence permeability context
Computed; vs homovanillic acid
H-bond profile bioisostere comparison structural alert

Alpha-Substitution Effect on Aldehyde Stability

The alpha-methyl substitution in 2-(4-hydroxy-3-methoxyphenyl)propanal sterically shields the carbonyl carbon compared to the unsubstituted aldehyde of 3-(4-hydroxy-3-methoxyphenyl)propanal. Class-level inference from aldehyde oxidation kinetics indicates that alpha-substituted aldehydes exhibit approximately 30-50% longer induction periods against air oxidation than their linear counterparts under identical conditions (neat liquid, 25°C, ambient light) [1]. This translates into extended shelf life and reduced need for cold-chain storage during procurement and handling.

Oxidation Stability
Class-level
Est. ~1.5× longer induction period
May offer improved storage stability
Class-level inference; not experimentally validated
aldehyde stability oxidation kinetics storage recommendation

Boiling Point and Volatility Processing Advantage

The predicted boiling point of the target compound is 302.4 ± 32.0 °C, which is approximately 17 °C higher than vanillin (285 °C at atmospheric pressure) [1][2]. This higher boiling point, coupled with a predicted density of 1.131 g/cm³, indicates lower volatility, which can be advantageous in reactions requiring elevated temperatures without significant evaporative loss, as well as in fragrance applications where controlled release is desired.

Boiling Point Difference
Cross-study
ΔT_b ≈ +17 °C
Context for reduced volatility in reactions
Predicted; ACD/Labs Percepta
distillation purification volatility

Optimal Deployment Scenarios from Comparative Evidence


Chiral Intermediate for CETP and Metabolic Drug Targets

Leveraging its unique stereocenter and demonstrated utility in patent-protected CETP inhibitor series (US8759365), this compound should be prioritized for medicinal chemistry campaigns targeting cardiovascular and metabolic diseases where alpha-substituted propanal motifs impart distinct binding modes. The enantiomerically enriched products derived from this intermediate have exhibited IC₅₀ values as low as 25 nM in CETP assays [2].

Lead Optimization with Balanced LogP and H-Bond Profile

With an XLogP3 of 0.9 and an optimal HBD/HBA count (1/3), the compound is ideally suited for central nervous system (CNS) drug discovery programs where lower lipophilicity reduces off-target toxicity and improves permeability. This profile distinctively differentiates it from vanillin (LogP 1.21) and homovanillic acid (HBD=2, HBA=4) [1].

High-Temperature Synthesis and Fragrance Stabilization

The elevated predicted boiling point (302.4 °C) and reduced volatility relative to vanillin enable its use as a stable aldehyde source in high-temperature condensation reactions and as a controlled-release fragrance precursor. The sterically shielded aldehyde group further retards oxidation during processing [1][3].

Enantioselective Library Synthesis for SAR Exploration

The racemic nature of the commercial material, combined with its single chiral center, makes it an ideal substrate for chiral resolution or asymmetric catalysis, enabling the parallel exploration of both enantiomers in biological assays. This is a significant advantage over achiral linear propanals, which lack the structural diversity necessary for comprehensive SAR studies [1].

Application
Selection Property
Validation Focus
CETP Inhibitor Scaffold Research
Chiral intermediate with reported patent utility
Enantioselective synthesis and SAR diversification
CNS Lead Optimization Research
Lower computed lipophilicity and reduced H-bond donor count relative to common aromatic aldehydes
Permeability and off-target binding assessment
High-Temperature Condensation and Fragrance Research
Higher predicted boiling point than common aromatic aldehydes
Thermal stability and volatility control
Enantioselective SAR Library Synthesis
Racemic chiral aldehyde for parallel enantiomer exploration
Chiral resolution or asymmetric catalysis outcome verification
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